

2-Chloro-6-methoxyaniline: A Technical Guide to Safe Handling, and Disposal

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-6-methoxyaniline

Cat. No.: B183059

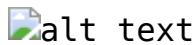
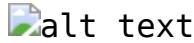
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is an in-depth technical guide compiled from available data on **2-Chloro-6-methoxyaniline** and structurally related compounds. A specific Safety Data Sheet (SDS) for **2-Chloro-6-methoxyaniline** (CAS No. 34373-83-4) is not readily available in public databases. Therefore, the hazard information presented herein is largely inferred from analogous compounds such as chloroanilines and methoxyanilines. It is imperative to consult the substance-specific SDS when it becomes available and to conduct a thorough risk assessment before handling this chemical.

Executive Summary

2-Chloro-6-methoxyaniline is an aromatic amine, a class of compounds widely utilized as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Due to the known toxicological profiles of related anilines, this compound should be handled with extreme caution. The primary hazards are presumed to include acute toxicity upon ingestion, dermal contact, or inhalation, as well as potential for skin and eye irritation. Aromatic amines are also frequently associated with causing methemoglobinemia and have carcinogenic potential.^{[1][2]} This guide provides a comprehensive overview of the presumed safety, handling, and disposal protocols for **2-Chloro-6-methoxyaniline** to minimize exposure and ensure a safe laboratory environment.



Hazard Identification and Classification

While a definitive GHS classification for **2-Chloro-6-methoxyaniline** is not available, the following classification is inferred from structurally similar compounds like 2-chloroaniline and various methoxyaniline isomers.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 1: Inferred GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 3 or 4	H301: Toxic if swallowed or H302: Harmful if swallowed
Acute Toxicity, Dermal	Category 3 or 4	H311: Toxic in contact with skin or H312: Harmful in contact with skin
Acute Toxicity, Inhalation	Category 3 or 4	H331: Toxic if inhaled or H332: Harmful if inhaled
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2	H319: Causes serious eye irritation
Carcinogenicity	Category 1B or 2	H350: May cause cancer or H351: Suspected of causing cancer
Specific Target Organ Toxicity (Repeated Exposure)	Category 2	H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Acute Hazard	Category 1	H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Chronic Hazard	Category 2 or 3	H411: Toxic to aquatic life with long lasting effects or H412: Harmful to aquatic life with long lasting effects

Inferred Hazard Pictograms:

 alt text alt text alt text alt text

Signal Word: Danger

Physical and Chemical Properties

Specific experimental data for **2-Chloro-6-methoxyaniline** is limited. The following table includes data for a closely related isomer, 2-chloro-5-methoxyaniline, to provide an estimation of its properties.[9]

Table 2: Physical and Chemical Properties of 2-Chloro-5-methoxyaniline (CAS 2401-24-3)

Property	Value
Molecular Formula	C ₇ H ₈ ClNO
Molecular Weight	157.60 g/mol
Appearance	Brown - Grey low melting solid or liquid
Melting Point	23 - 27 °C
Boiling Point	135 - 137 °C @ 12 mmHg
Density	1.261 g/mL at 25 °C
Flash Point	> 110 °C

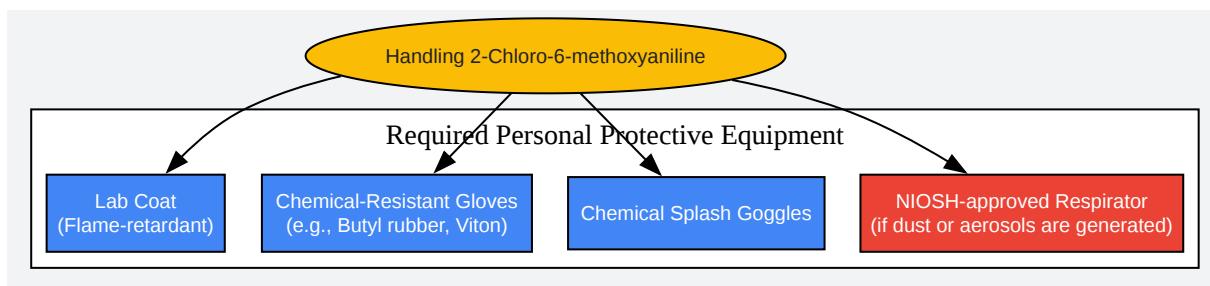
Toxicological Information

Direct toxicological data for **2-Chloro-6-methoxyaniline** is not readily available. The data presented below for 2-chloroaniline provides insight into the potential toxicity.[5]

Table 3: Acute Toxicity Data for 2-Chloroaniline (CAS 95-51-2)

Endpoint	Species	Route	Value
LD50	Rat	Oral	1016 mg/kg
LD50	Mouse	Oral	256 mg/kg
LD50	Rat	Dermal	1000 mg/kg
LC50	Rat	Inhalation	4.2 mg/L (4 hours)

Mechanism of Toxicity: Methemoglobinemia


A primary toxic effect of many anilines is the induction of methemoglobinemia.^{[1][10]} The proposed mechanism involves metabolic activation of the aniline in the liver and red blood cells. The amino group is oxidized to a nitroso intermediate, which can then redox cycle with hemoglobin, oxidizing the ferrous iron (Fe^{2+}) to ferric iron (Fe^{3+}), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis and hypoxia.

Caption: Proposed mechanism of **2-Chloro-6-methoxyaniline**-induced methemoglobinemia.

Experimental Protocols

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling **2-Chloro-6-methoxyaniline**.

[Click to download full resolution via product page](#)

Caption: Mandatory Personal Protective Equipment for handling **2-Chloro-6-methoxyaniline**.

Handling and Storage Protocol

All work with **2-Chloro-6-methoxyaniline** must be conducted in a designated area, within a certified chemical fume hood.

Handling:

- Preparation: Ensure the fume hood is operational and the work area is decontaminated and free of clutter.
- Aliquoting: Carefully measure and transfer the chemical using appropriate, non-reactive tools (e.g., glass or stainless steel).
- Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.
- Post-Handling: Decontaminate all surfaces and equipment immediately after use. Wash hands thoroughly.

Storage:

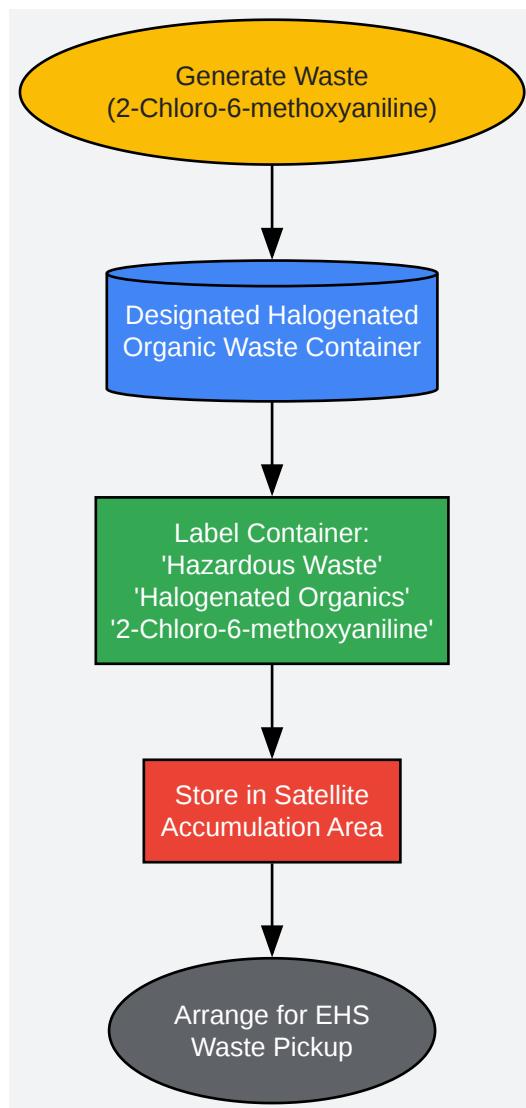
- Store in a tightly sealed, properly labeled container.
- Keep in a cool, dry, well-ventilated area designated for toxic and carcinogenic compounds.
- Store away from incompatible materials such as strong oxidizing agents and acids.^[4]
- The storage area should be secured and accessible only to authorized personnel.

Accidental Release Measures

Small Spill (contained within a fume hood):

- Ensure appropriate PPE is worn.
- Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
- Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

- Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.


Large Spill (outside of a fume hood):

- Evacuate the immediate area and alert personnel.
- Restrict access to the spill area.
- Contact the institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
- Do not attempt to clean up a large spill without proper training and equipment.

Disposal Protocol

All waste containing **2-Chloro-6-methoxyaniline** must be treated as hazardous waste.

Halogenated organic waste must be segregated from non-halogenated waste streams.[\[11\]](#)[\[12\]](#)
[\[13\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the proper disposal of **2-Chloro-6-methoxyaniline** waste.

Disposal Procedure:

- Collection: Collect all waste, including contaminated PPE, glassware rinsates, and spill cleanup materials, in a designated, leak-proof container for halogenated organic waste.
- Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms.
- Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

- Disposal: Arrange for the disposal of the hazardous waste through the institution's EHS office. Aromatic amines may require high-temperature incineration for complete destruction. [\[14\]](#) Do not dispose of this chemical down the drain or in regular trash.

First Aid Measures

Immediate medical attention is required for any exposure.

Table 4: First Aid Procedures

Exposure Route	First Aid Measures
Inhalation	Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [4]
Skin Contact	Immediately remove all contaminated clothing. Flush the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [4]
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [5]
Ingestion	Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [4]

Fire-Fighting Measures

While not highly flammable, **2-Chloro-6-methoxyaniline** is combustible.[\[4\]](#)

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

- Specific Hazards: Combustion may produce toxic and irritating fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[5]
- Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Chloro-4-methoxyaniline | C7H8CINO | CID 407432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Chloro-2-methoxyaniline | C7H8CINO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. TOXICOLOGY LABORATORY ANALYSIS AND HUMAN EXPOSURE TO p-CHLOROANILINE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bucknell.edu [bucknell.edu]
- 13. nipissingu.ca [nipissingu.ca]
- 14. policies.uq.edu.au [policies.uq.edu.au]
- To cite this document: BenchChem. [2-Chloro-6-methoxyaniline: A Technical Guide to Safe Handling, and Disposal]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b183059#safety-handling-and-disposal-of-2-chloro-6-methoxyaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com